(E)-3-chloro-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide
Description
Properties
IUPAC Name |
3-chloro-N-(3-ethyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2OS/c1-2-19-13-8-3-4-9-14(13)21-16(19)18-15(20)11-6-5-7-12(17)10-11/h3-10H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASTQKQDUJAGACZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2SC1=NC(=O)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-3-chloro-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a synthetic organic compound belonging to the class of benzo[d]thiazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. The unique structural features of this compound, including the presence of a chloro substituent and an ethyl group on the benzo[d]thiazole framework, contribute to its reactivity and biological profile.
Chemical Structure and Properties
The molecular formula of this compound is C₁₆H₁₄ClN₃OS₂, with a molecular weight of approximately 335.81 g/mol. The compound consists of:
- Carbon (C): 16
- Hydrogen (H): 14
- Chlorine (Cl): 1
- Nitrogen (N): 3
- Oxygen (O): 1
- Sulfur (S): 2
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, including enzymes and receptors. These interactions may modulate various signaling pathways associated with cell proliferation, apoptosis, and inflammation. The following mechanisms are proposed:
- Enzyme Inhibition: The compound may inhibit enzymes involved in critical metabolic pathways.
- Receptor Modulation: It could act as an antagonist or agonist at specific receptors, influencing physiological responses.
- Signal Transduction Pathways: The compound may affect pathways related to cell growth and survival.
Antimicrobial Activity
Research indicates that compounds within the benzo[d]thiazole class exhibit significant antimicrobial properties. For instance, studies have shown that similar derivatives can inhibit the growth of various bacterial strains, suggesting potential applications as antibacterial agents.
| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 25 µg/mL |
| Other Derivatives | Staphylococcus aureus | 15 µg/mL |
Anticancer Activity
Benzo[d]thiazole derivatives have also been investigated for their anticancer properties. Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines through the modulation of apoptotic pathways.
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 10 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 8 | Cell cycle arrest |
Case Studies
- Study on Antimicrobial Properties: A study conducted by Pendergrass et al. explored the efficacy of various benzo[d]thiazole derivatives against Gram-negative bacteria, highlighting the promising activity of compounds similar to this compound in inhibiting bacterial growth .
- Investigation of Anticancer Effects: A recent investigation into the anticancer properties of benzo[d]thiazole derivatives revealed that compounds with similar structures significantly reduced cell viability in MCF-7 and HeLa cells, suggesting a potential role in cancer therapy .
Comparison with Similar Compounds
Key Observations :
- Chloro vs.
- Thiazole vs. Thiadiazole Cores : Thiadiazole derivatives (e.g., 4h) exhibit dual C=O stretches (IR: 1690, 1638 cm⁻¹) and higher molecular weights, which may reduce membrane permeability compared to the target compound’s thiazole core .
- Methoxy and Trimethoxyphenyl Groups : Compound 15k’s methoxy substituents contribute to π-stacking interactions in biological systems, as evidenced by its anticancer activity, while the target compound’s chloro group may favor halogen bonding .
Spectroscopic and Physicochemical Properties
Analysis :
- The target compound’s predicted logP (~3.5) suggests moderate lipophilicity, comparable to 4h but lower than the morpholine-containing derivatives in , which exhibit improved solubility due to polar substituents .
- ST00971’s exceptionally high molar absorptivity (>230,000 L/(mol·cm)) at 795 nm highlights the electronic effects of extended conjugation, a feature absent in the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
